
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile is a complex organic compound characterized by its unique structure, which includes multiple triple bonds and nitrile groups
Preparation Methods
The synthesis of 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors under specific conditions to form the desired product. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Scientific Research Applications
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers explore its potential as a bioactive compound with possible applications in drug discovery.
Medicine: Its unique structure may offer therapeutic benefits, although this is still under investigation.
Mechanism of Action
The mechanism by which 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple triple bonds and nitrile groups allow it to form strong interactions with these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile include other polyynes and nitrile-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications. For example:
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial: Similar in structure but with aldehyde groups instead of nitriles.
Hepta-2,4-diyn-1-ylidene derivatives: These compounds have variations in the alkyne chain length and functional groups, affecting their chemical behavior and uses.
Properties
CAS No. |
823813-91-8 |
|---|---|
Molecular Formula |
C12H2N2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-penta-1,4-diyn-3-ylidenehepta-2,5-diynedinitrile |
InChI |
InChI=1S/C12H2N2/c1-3-11(4-2)12(7-5-9-13)8-6-10-14/h1-2H |
InChI Key |
RINNGGGFVVKZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#CC#N)C#CC#N)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
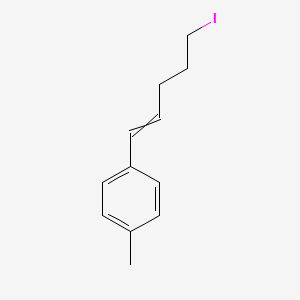
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
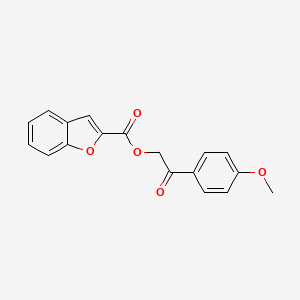
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
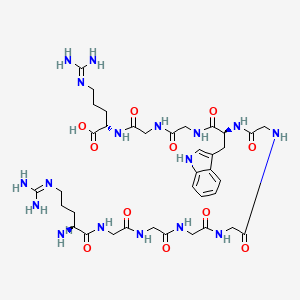
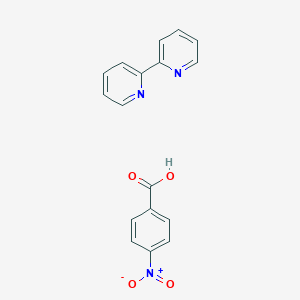
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
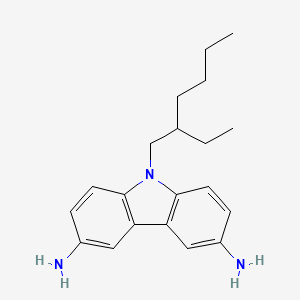
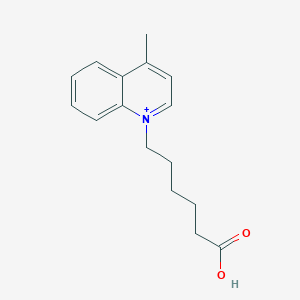
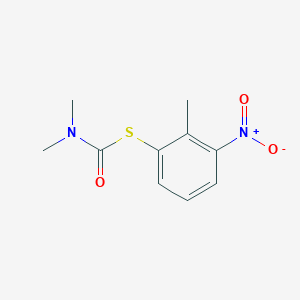
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
